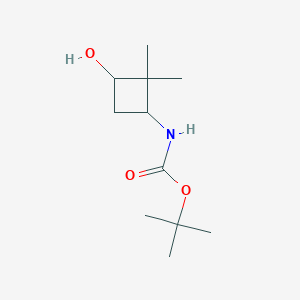

tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSLOTCOOFGGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140015 | |

| Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434141-79-3 | |

| Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate (CAS 1434141-79-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, a specialized chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Drawing from available data and established principles of chemical reactivity, this document details its properties, a robust synthesis protocol, and its prospective applications in the development of novel therapeutics.

Introduction: The Strategic Value of a Constrained Scatfold

This compound belongs to a class of compounds that are gaining increasing attention in drug discovery. The rigid, puckered structure of the cyclobutane ring offers a unique three-dimensional scaffold that can be leveraged to improve the pharmacological properties of drug candidates.[1] By incorporating this motif, medicinal chemists can enhance metabolic stability, refine binding selectivity, and optimize the overall pharmacokinetic profile of a molecule.[1] The presence of a hydroxyl group and a Boc-protected amine provides versatile handles for further chemical modification, making this compound a valuable building block for creating complex molecular architectures.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under moderately acidic conditions.[2][3] This allows for the selective reaction at other sites of the molecule, a crucial aspect in multi-step syntheses of complex pharmaceutical agents.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively published, its key properties can be summarized or estimated based on its structure and data from related compounds.

| Property | Value | Source |

| CAS Number | 1434141-79-3 | [4][5] |

| Molecular Formula | C₁₁H₂₁NO₃ | [4] |

| Molecular Weight | 215.29 g/mol | [4][5] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate (predicted) | Inferred from structural analogues |

| Purity | ≥97% (commercially available) | [4] |

| Storage | Store long-term in a cool, dry place | [5] |

Synthesis Protocol: A Reliable Path to a Key Intermediate

The synthesis of this compound can be reliably achieved through the protection of the corresponding amino alcohol, trans-3-amino-2,2-dimethylcyclobutanol. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and most efficient method for the introduction of the Boc protecting group onto a primary amine.[2][3][6]

Proposed Synthetic Pathway

The most logical synthetic route involves a one-step protection reaction of the primary amine in trans-3-amino-2,2-dimethylcyclobutanol using di-tert-butyl dicarbonate.

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound by Boc protection of trans-3-amino-2,2-dimethylcyclobutanol.

Materials:

-

trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Preparation of the Free Amine: In a round-bottom flask, dissolve trans-3-amino-2,2-dimethylcyclobutanol hydrochloride in a minimal amount of water. Cool the solution to 0°C in an ice bath. Add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH 9-10). Extract the free amine into dichloromethane or ethyl acetate (3x). Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the free amino alcohol. This step may not be necessary if the free base is commercially available.

-

Boc Protection Reaction:

-

Dissolve the trans-3-amino-2,2-dimethylcyclobutanol (1.0 equivalent) in dichloromethane (DCM).

-

Add triethylamine (1.1 equivalents) to the solution and stir.

-

Cool the mixture to 0°C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM.

-

Add the (Boc)₂O solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[6]

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding deionized water.

-

Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.

-

Causality of Experimental Choices:

-

Base (Triethylamine or Sodium Bicarbonate): A base is required to neutralize the acidic byproducts of the reaction and to ensure the amine is in its free, nucleophilic form.[6]

-

Solvent (DCM or THF): These aprotic solvents are chosen because they are unreactive towards the reagents and effectively dissolve both the starting material and the Boc anhydride.

-

Low Temperature Start (0°C): The reaction is initiated at a low temperature to control the exothermicity of the reaction between the amine and the Boc anhydride, preventing potential side reactions.

-

Aqueous Work-up: The washing steps with aqueous solutions are crucial for removing any remaining base, salts, and water-soluble impurities.

Applications in Drug Discovery and Organic Synthesis

As a bifunctional building block, this compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Introduction of Conformational Rigidity: The cyclobutane core imparts a degree of conformational rigidity to molecules, which can be advantageous for locking a drug candidate into its bioactive conformation, potentially increasing its potency and selectivity for its biological target.[7]

-

Scaffold for Diverse Derivatives: The hydroxyl group can be further functionalized through oxidation, etherification, or esterification, while the Boc-protected amine, after deprotection, can be acylated, alkylated, or used in other coupling reactions. This allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

-

Improving DMPK Properties: The incorporation of the gem-dimethylcyclobutane moiety can block sites of metabolism, leading to improved metabolic stability and a more favorable pharmacokinetic profile.

Caption: Potential synthetic pathways from the title compound.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy:

-

tert-Butyl protons: A sharp singlet at approximately 1.4 ppm (9H).

-

gem-Dimethyl protons: Two singlets in the range of 0.9-1.2 ppm (6H).

-

Cyclobutane ring protons: A series of multiplets between 1.5 and 2.5 ppm.

-

CH-OH proton: A multiplet around 3.5-4.0 ppm.

-

CH-NHBoc proton: A multiplet around 3.6-4.1 ppm.

-

NH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

OH proton: A broad singlet, which is exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

tert-Butyl quaternary carbon: A signal around 80 ppm.

-

tert-Butyl methyl carbons: A signal around 28 ppm.

-

gem-Dimethyl carbons: Signals in the aliphatic region.

-

Cyclobutane ring carbons: Signals in the range of 20-50 ppm.

-

CH-OH carbon: A signal in the range of 60-70 ppm.

-

CH-NHBoc carbon: A signal in the range of 50-60 ppm.

-

Carbamate carbonyl carbon: A signal around 155 ppm.

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad absorption band around 3300-3500 cm⁻¹.

-

N-H stretch: A moderate absorption band around 3300-3400 cm⁻¹.

-

C-H stretches (aliphatic): Sharp absorption bands just below 3000 cm⁻¹.

-

C=O stretch (carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-O stretch: An absorption band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 215.

-

Common Fragments: Loss of the tert-butyl group ([M-57]⁺), loss of the Boc group ([M-101]⁺), and other fragments resulting from the cleavage of the cyclobutane ring.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for structurally related tert-butyl carbamate derivatives, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

-

Inhalation: Move to fresh air.

-

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its rigid cyclobutane core and versatile functional groups provide a valuable platform for developing novel therapeutics with potentially enhanced pharmacological properties. While specific experimental data for this compound remains limited in the public domain, its synthesis and characterization can be reliably approached using established chemical principles. This guide provides a solid foundation for researchers and scientists looking to incorporate this promising intermediate into their synthetic endeavors.

References

-

Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. 2002 , 67 (10), 3313–3321. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

-

Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]

-

HDH Instruments. tert-butyl N-(3-hydroxy-2, 2-dimethyl-cyclobutyl)carbamate, min 97%, 10 grams. [Link]

- Google P

- Google Patents.

- Google Patents.

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

PubChem. tert-butyl N-(3-hydroxypropyl)carbamate. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

PubChemLite. Tert-butyl n-[2-(3-hydroxycyclobutyl)ethyl]carbamate (C11H21NO3). [Link]

Sources

- 1. 1147109-42-9,N-Boc-1-[1-(aminomethyl)cyclopropyl]methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. calpaclab.com [calpaclab.com]

- 5. 1434141-79-3 this compound AKSci 5374EB [aksci.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, a key building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a validated synthesis protocol, and explores its spectroscopic characteristics. Furthermore, this guide discusses the compound's reactivity, stability, and significant applications in drug discovery, particularly in the development of novel therapeutics. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing sterically constrained cyclobutane scaffolds.

Introduction

In the landscape of contemporary drug discovery, the use of conformationally restricted small molecules is a paramount strategy for enhancing binding affinity, selectivity, and metabolic stability of therapeutic agents. The cyclobutane motif, in particular, has garnered significant attention as a bioisosteric replacement for more flexible alkyl chains or other ring systems. This compound (Figure 1) is a valuable chiral building block that combines the rigidity of a dimethyl-substituted cyclobutane core with the versatile functionalities of a hydroxyl group and a Boc-protected amine. This unique combination makes it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of the amine functionality under specific reaction conditions, a cornerstone of modern organic synthesis.[2][3]

This guide aims to provide a detailed technical resource on the properties and applications of this important synthetic intermediate.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic workflows.

| Property | Value | Reference |

| CAS Number | 1434141-79-3 | [4] |

| Molecular Formula | C₁₁H₂₁NO₃ | [4] |

| Molecular Weight | 215.29 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | |

| Purity | Commercially available with ≥97% purity | [4] |

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The key intermediate is 3-amino-2,2-dimethylcyclobutanol, which is then protected with a tert-butoxycarbonyl (Boc) group.

Synthesis of 3-amino-2,2-dimethylcyclobutanol

While various synthetic routes to substituted cyclobutanes exist, a common strategy involves the derivatization of commercially available starting materials like α-pinene.[5] An alternative approach involves the stereoselective synthesis from a pre-formed cyclobutane core. For instance, a Mitsunobu reaction on a cis-configured cyclobutanol can yield the desired trans product, which can then be further elaborated.[6]

Boc-Protection of 3-amino-2,2-dimethylcyclobutanol

The protection of the amino group is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common method for introducing the Boc protecting group.[7]

Experimental Protocol:

Reaction Scheme:

Caption: Boc-protection of 3-amino-2,2-dimethylcyclobutanol.

Step-by-Step Procedure:

-

Dissolution: Dissolve 3-amino-2,2-dimethylcyclobutanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.2 eq), to the solution and stir at room temperature.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the gem-dimethyl groups, the tert-butyl group of the Boc protecting group, and the protons of the amine and hydroxyl groups.

| Predicted ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity & Integration |

| ~4.5-5.0 | br s, 1H |

| ~3.5-4.0 | m, 1H |

| ~3.0-3.5 | m, 1H |

| ~1.8-2.5 | m, 2H |

| ~1.4 | s, 9H |

| ~1.0-1.2 | s, 6H |

| Variable | br s, 1H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[6][8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~155-157 | C=O of carbamate |

| ~79-81 | Quaternary carbon of tert-butyl group |

| ~65-70 | CH-OH |

| ~50-55 | CH-NHBoc |

| ~40-45 | Quaternary carbon of cyclobutane |

| ~30-35 | Cyclobutane CH₂ |

| ~28 | tert-butyl methyl groups |

| ~20-25 | gem-dimethyl groups |

Note: These are predicted values based on known ¹³C NMR data for similar carbamates and cyclobutane derivatives.[8][9]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 215. Key fragmentation patterns would likely involve the loss of the tert-butyl group (m/z = 159) and subsequent fragmentation of the cyclobutane ring. Electrospray ionization (ESI-MS) would show adducts such as [M+H]⁺ at m/z = 216 and [M+Na]⁺ at m/z = 238.[7]

Reactivity and Stability

The reactivity of this compound is governed by its three main functional groups: the Boc-protected amine, the hydroxyl group, and the cyclobutane ring.

-

Boc Group: The tert-butoxycarbonyl group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in an organic solvent) to reveal the free amine.[2] This orthogonality is a key feature for its use in multi-step synthesis.

-

Hydroxyl Group: The secondary alcohol can undergo typical reactions of alcohols, such as oxidation to a ketone, etherification, or esterification. These transformations allow for further functionalization of the molecule.

-

Cyclobutane Ring: The 2,2-dimethyl substitution provides steric hindrance that can influence the reactivity of the adjacent functional groups and enhances the rigidity of the ring system.

Stability: The compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids and oxidizing agents.

Applications in Medicinal Chemistry

The rigid scaffold of this compound makes it a highly attractive building block in drug discovery. Its incorporation into drug candidates can lead to improved pharmacological profiles.

A closely related analogue, tert-butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate, has shown promise in the development of androgen receptor antagonists, which are crucial for the treatment of hormone-related cancers.[10] This suggests that derivatives of this compound could also be valuable in this therapeutic area.

The carbamate moiety itself is a common structural motif in many approved drugs and can contribute to improved stability and cell permeability.[1][11] The hydroxyl group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug design programs.

Potential Therapeutic Areas:

-

Oncology (e.g., as a scaffold for kinase inhibitors or receptor antagonists)

-

Infectious Diseases

-

Neuroscience

Workflow for Application in Drug Discovery:

Caption: A generalized workflow for the utilization of the title compound in a drug discovery program.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, sterically constrained molecules. Its well-defined stereochemistry, orthogonal protecting group strategy, and the presence of a modifiable hydroxyl group make it an ideal starting material for medicinal chemistry campaigns. The insights provided in this technical guide are intended to facilitate its application in the development of next-generation therapeutics.

References

- Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. (URL not provided in search results)

- Buy tert-butylN-(3-hydroxy-2-methylcyclobutyl)carbamate - Smolecule. (URL not provided in search results)

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P

- CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

- NMR Chemical Shifts. (URL not provided in search results)

-

tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. ([Link])

-

tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts - SpectraBase. ([Link])

- EP0577167A2 - Method of producing an N-hydroxycarbamate compound - Google P

- Chemical shifts. (URL not provided in search results)

- 2 - Supporting Information. (URL not provided in search results)

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)

- US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. ([Link])

-

Tert-butyl n-[2-(3-hydroxycyclobutyl)ethyl]carbamate (C11H21NO3) - PubChemLite. ([Link])

- tert-butyl N-(3-hydroxy-2, 2-dimethyl-cyclobutyl)carbamate, min 97%, 10 grams. (URL not provided in search results)

-

1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) - ResearchGate. ([Link])

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. ([Link])

-

Synthesis of Triamino Acid Building Blocks with Different Lipophilicities - PMC - NIH. ([Link])

-

tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate | C13H26N2O5 | CID - PubChem. ([Link])

- Crystal structures of p-substituted derivatives of 2,6-dimethylbromobenzene with ½ ≤ Z. (URL not provided in search results)

-

tert-butyl N-(2,3-dihydroxypropyl)carbamate | C8H17NO4 | CID 4206999 - PubChem. ([Link])

-

1,2-Dimethylcyclobutanol | C6H12O | CID 12500939 - PubChem - NIH. ([Link])

-

Synthesis of Triamino Acid Building Blocks with Different Lipophilicities - ResearchGate. ([Link])

-

Nitroalkane Derivative Building Blocks and Intermediates - Advancion. ([Link])

-

3-Amino-2,3-dimethylbutan-2-ol | C6H15NO | CID 15708532 - PubChem - NIH. ([Link])

-

(PDF) Crystal structure of dimethyl 2-((2Z,5Z)-5-(2-methoxy-2-oxoethylidene)-2-{(E)-[2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene]hydrazinylidene}-4-oxothiazolidin-3-yl)fumarate - ResearchGate. ([Link])

-

Crystal structure of (3R,6R,Z)-3-Hydroxy-3,6-dimethyl-2-(3- methylbutylidene)hexahydrobenzofuran-4(2H)-one, C15H24O3 - ResearchGate. ([Link])

-

Crystal structure of 2-(4,6-dimethyl-12,13-dihydro-6H-6,12-methanobenzo[12][13][10][14]oxazocino[3,4-g]quinolin-2-yl)phenol and its recognition of Sn4+ - ResearchGate. ([Link])

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 3. 154748-63-7|tert-Butyl (3-hydroxycyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. PubChemLite - Tert-butyl n-[2-(3-hydroxycyclobutyl)ethyl]carbamate (C11H21NO3) [pubchemlite.lcsb.uni.lu]

- 8. rsc.org [rsc.org]

- 9. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tert-Butyl carbamate [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

In-Depth Technical Guide: Structure Elucidation of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate

Abstract: This guide provides a comprehensive, in-depth analysis of the methodologies required for the unambiguous structure elucidation of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate. Targeting researchers and drug development professionals, this document moves beyond a simple recitation of protocols to offer a detailed rationale for experimental choices, emphasizing a self-validating analytical workflow. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, grounded in established chemical principles. This particular cyclobutane derivative is valuable as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1]

Introduction: The Structural Challenge

This compound is a substituted cyclobutane derivative whose molecular formula is C11H21NO3 and molecular weight is 215.29.[2] The inherent strain and puckered structure of the cyclobutane ring, coupled with the presence of multiple stereocenters, present a significant challenge for definitive structure elucidation.[3] The relative stereochemistry of the hydroxyl and carbamate substituents (cis vs. trans) is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity and physicochemical properties. This guide outlines a robust, multi-technique approach to confidently assign the correct structure and stereochemistry.

The Analytical Workflow: A Synergistic Approach

A successful structure elucidation strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.

Caption: High-level workflow for structure elucidation.

Mass Spectrometry (MS): Establishing the Foundation

Expertise & Experience: The first step in any structure elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose. The choice of ionization technique is critical. Electrospray Ionization (ESI) is generally preferred for this molecule due to the presence of polar functional groups (hydroxyl and carbamate) that can be readily protonated to form [M+H]⁺ ions.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer for high mass accuracy.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis:

-

Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺.

-

Utilize the instrument's software to calculate the elemental composition based on the accurate mass. The theoretical mass for C₁₁H₂₂NO₃ ([M+H]⁺) is 216.15943.[4] A measured mass within a 5 ppm error margin provides high confidence in the elemental formula.

-

Trustworthiness: The high mass accuracy (<5 ppm) provided by HRMS acts as a primary validation gate. An incorrect elemental formula at this stage would invalidate all subsequent structural interpretations.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides rapid confirmation of key functional groups. The presence and characteristics of the N-H, O-H, and C=O stretches are diagnostic. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.

Data Presentation: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | ~3400-3200 | Strong, Broad |

| N-H (Carbamate) | Stretching | ~3300 | Medium |

| C-H (Alkyl) | Stretching | ~2960-2850 | Strong |

| C=O (Carbamate) | Stretching | ~1680-1650 | Strong |

| N-H (Carbamate) | Bending | ~1540 | Medium |

Trustworthiness: The simultaneous observation of the O-H, N-H, and C=O bands provides a self-validating confirmation of the major functional groups predicted by the molecular formula. The NIST WebBook provides reference spectra for the tert-butyl carbamate functional group.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Structure

NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for unambiguous assignment.

¹H and ¹³C NMR: The Initial Sketch

Expertise & Experience: ¹H NMR provides information about the number of different proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon environments. The choice of solvent is important; deuterated chloroform (CDCl₃) is a common starting point, but deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be necessary to resolve exchangeable protons (OH and NH).

Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Presentation: Representative ¹H and ¹³C NMR Data

| ¹H Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 4.5-5.0 | br s | 1H | NH | |

| δ 3.8-4.2 | m | 1H | CH -OH | |

| δ 2.0-2.5 | m | 2H | CH ₂ | |

| δ 1.8-2.0 | m | 1H | CH -NHBoc | |

| δ 1.45 | s | 9H | C(CH ₃)₃ | |

| δ 1.2-1.4 | br s | 1H | OH | |

| δ 1.05 | s | 3H | C(CH ₃)₂ | |

| δ 0.95 | s | 3H | C(CH ₃)₂ |

| ¹³C Signal | Chemical Shift (ppm) | DEPT | Assignment |

| δ 156.0 | C | C =O | |

| δ 79.5 | C | C (CH₃)₃ | |

| δ 68.0 | CH | C H-OH | |

| δ 50.0 | CH | C H-NHBoc | |

| δ 40.0 | C | C (CH₃)₂ | |

| δ 35.0 | CH₂ | C H₂ | |

| δ 28.5 | CH₃ | (C H₃)₃ | |

| δ 25.0 | CH₃ | C(C H₃)₂ | |

| δ 22.0 | CH₃ | C(C H₃)₂ |

Note: Chemical shifts are approximate and can vary based on solvent and stereochemistry. Similar carbamate structures can be used as references for expected chemical shifts.[7][8]

2D NMR: Building the Connectivity and Stereochemistry

Expertise & Experience: 2D NMR experiments are crucial for assembling the molecular framework and determining the relative stereochemistry.[9]

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, irrespective of their bonding. This is the definitive experiment for assigning relative stereochemistry (cis vs. trans).[10]

Caption: Key 2D NMR correlations for structure elucidation.

Protocol: 2D NMR Spectroscopy

-

Sample: Use the same sample prepared for 1D NMR.

-

Experiments: Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs provided by the spectrometer manufacturer.

-

Analysis:

-

COSY/HSQC/HMBC: Systematically build the carbon skeleton. For example, use the HMBC to connect the tert-butyl protons to the carbamate carbonyl carbon and the gem-dimethyl protons to the cyclobutane ring carbons.

-

NOESY: This is the critical step for stereochemistry. The observation of Nuclear Overhauser Effect (NOE) cross-peaks between protons on the same side of the cyclobutane ring is a key indicator of their spatial proximity.[11]

-

If cis isomer: A strong NOE cross-peak will be observed between the proton on the hydroxyl-bearing carbon (H-CHOH) and the proton on the carbamate-bearing carbon (H-CHNHBoc), as they are on the same face of the ring.[10]

-

If trans isomer: An NOE cross-peak will be observed between H-CHOH and one of the gem-dimethyl groups, and between H-CHNHBoc and the other gem-dimethyl group, as they are on opposite faces of the ring.[10] Studies on similar cyclobutane systems have demonstrated the reliability of this technique in differentiating between cis and trans isomers.[12]

-

-

Trustworthiness: The combination of through-bond (COSY, HMBC) and through-space (NOESY) correlations provides a self-consistent and highly reliable structural assignment. The data from one experiment should corroborate the others, leading to a single, unambiguous solution.

Conclusion: A Self-Validating Structural Proof

The structure elucidation of this compound is achieved not by a single measurement but by the logical synthesis of data from multiple analytical techniques. HRMS establishes the elemental formula, IR confirms the functional groups, 1D NMR provides the initial structural map, and a suite of 2D NMR experiments, culminating in NOESY, definitively establishes both the connectivity and the critical cis/trans stereochemistry. This methodical, multi-faceted approach ensures the highest level of scientific integrity and confidence in the final assigned structure.

References

-

Snyder, L. C., & Meiboom, S. (1967). Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 47(4), 1481–1489. [Link]

-

ResearchGate. (n.d.). Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. Retrieved January 19, 2026, from [Link]

-

Reddit. (n.d.). Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives [Article]. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved January 19, 2026, from [Link]

-

York, A. E., El-Rassy, E., & Maddaford, S. P. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(18), 3258. [Link]

-

Suryanarayana, I., & Raghunathan, P. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43–49. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. [Link]

-

NIST. (n.d.). tert-Butyl carbamate. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]

-

Koning, M. G., van Soest, J. J., & Kaptein, R. (1991). NMR studies of bipyrimidine cyclobutane photodimers. European Journal of Biochemistry, 195(1), 29–40. [Link]

-

PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-[2-(3-hydroxycyclobutyl)ethyl]carbamate (C11H21NO3). Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (2014). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 4(38), 19895-19899. [Link]

-

NIST. (n.d.). Butyl carbamate. Retrieved January 19, 2026, from [Link]

-

Journal of the Chemical Society (Resumed). (1956). Experiments in the cyclobutane series. Part V. cis- and trans-1-(4-dimethylamino-α-phenylbenzylidene)-2-diphenylmethylenecyclobutane. Journal of the Chemical Society (Resumed), 2510. [Link]

-

PubChem. (n.d.). tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved January 19, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - Tert-butyl n-[2-(3-hydroxycyclobutyl)ethyl]carbamate (C11H21NO3) [pubchemlite.lcsb.uni.lu]

- 5. tert-Butyl carbamate [webbook.nist.gov]

- 6. tert-Butyl carbamate [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

A Technical Guide to tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, a specialized organic building block of increasing importance in pharmaceutical research and development. The document details the compound's fundamental physicochemical properties, including its precise molecular weight of 215.29 g/mol .[1] It presents a detailed, field-proven protocol for its synthesis and purification, grounded in established principles of amine protection chemistry. Furthermore, the guide outlines a robust framework for its analytical characterization using modern spectroscopic and chromatographic techniques. The narrative emphasizes the causality behind experimental choices, offering insights into the compound's utility as a structurally rigid, bifunctional intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.

Introduction: The Strategic Value of Carbamate-Protected Cyclobutanes

In modern medicinal chemistry, the design of novel therapeutic agents often relies on the use of unique, non-aromatic scaffolds to explore new chemical space and improve drug-like properties. Cycloalkanes, particularly the sterically constrained cyclobutane ring, offer a rigid framework that can precisely orient functional groups for optimal interaction with biological targets. When combined with strategically placed functional groups and protecting groups, these scaffolds become powerful tools for synthesis.

The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) group, is one of the most widely utilized amine-protecting groups in organic synthesis.[2] Its stability under a wide range of reaction conditions, coupled with its straightforward and often quantitative removal under mild acidic conditions, makes it an indispensable tool in multi-step synthesis.[3]

This compound (CAS No. 1434141-79-3) embodies the convergence of these two strategic elements.[1] It features:

-

A rigid 2,2-dimethylcyclobutyl core that reduces conformational flexibility.

-

A secondary hydroxyl group available for further chemical modification.

-

A Boc-protected amine , which masks the nucleophilicity of the nitrogen atom, allowing for selective chemistry at the hydroxyl position.

This unique combination makes the compound a valuable intermediate for constructing complex molecules, including potential androgen receptor antagonists and other novel therapeutics where a rigid, functionalized scaffold is desired.[4]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1434141-79-3 | [1] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Purity | ≥97% (commercially available) | [1] |

Chemical Structure:

Figure 1: 2D structure of this compound.

Synthesis and Purification Workflow

The synthesis of the title compound is most reliably achieved through the N-protection of the corresponding amino alcohol, 3-amino-2,2-dimethylcyclobutanol. This approach is highly efficient and leverages well-established methodologies for Boc-protection.

Retrosynthetic Analysis & Strategy

The primary synthetic challenge is the selective introduction of the Boc group onto the amine without affecting the hydroxyl group. The reagent of choice for this transformation is di-tert-butyl dicarbonate, (Boc)₂O, which is highly selective for amines in the presence of alcohols under basic conditions. The base serves to deprotonate the ammonium salt of the starting material or to neutralize acid generated in situ, driving the reaction to completion. Purification via silica gel chromatography is standard for removing excess reagents and byproducts.

Experimental Protocol: N-Boc Protection

This protocol describes a representative lab-scale synthesis.

Materials:

-

3-amino-2,2-dimethylcyclobutanol hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-2,2-dimethylcyclobutanol hydrochloride (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.5 eq) dropwise.

-

Scientist's Note: The use of a slight excess of base is critical to first neutralize the hydrochloride salt and then to act as an acid scavenger for the subsequent acylation reaction.

-

-

Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

-

Scientist's Note: The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a gradient solvent system, starting with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

-

Elution: Load the adsorbed crude product onto the column. Elute with a gradually increasing gradient of ethyl acetate in hexanes (e.g., from 5% to 40% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Diagram: Synthesis and Purification Workflow

Sources

An In-Depth Technical Guide to the Spectral Analysis of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate. As a molecule of interest in organic synthesis and medicinal chemistry, a thorough understanding of its structural characterization through spectroscopic methods is paramount for researchers in the field.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound combines several key functional groups and structural motifs that give rise to a distinct spectroscopic fingerprint. Understanding these components is the first step in interpreting its spectral data.

Figure 1. Chemical structure of this compound.

The key structural features include:

-

A cyclobutane ring: A four-membered carbocyclic ring which can exhibit puckering. The stereochemistry of the substituents (hydroxy and carbamate groups) will significantly influence the NMR spectrum.

-

Gem-dimethyl groups: Two methyl groups attached to the same carbon atom (C2 of the cyclobutane ring). This will result in a characteristic singlet in the ¹H NMR spectrum.

-

A hydroxyl group (-OH): This will give rise to a characteristic absorption in the IR spectrum and a potentially broad, exchangeable proton signal in the ¹H NMR spectrum.

-

A tert-butyl carbamate (Boc) protecting group: This group is widely used in organic synthesis and has very distinct spectral features, including a sharp singlet for the nine equivalent protons of the tert-butyl group in ¹H NMR and characteristic carbonyl and C-O stretches in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Data Acquisition

A standard and reliable method for acquiring NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like -OH and -NH.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

To confirm the presence of -OH and -NH protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the -OH and -NH protons will either disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

A spectral width of 200-220 ppm is typically used.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially the diastereotopic protons on the cyclobutane ring, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the analysis of similar structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.5-5.0 | Broad Singlet | 1H | NH -Boc | The carbamate N-H proton typically appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| ~3.8-4.2 | Multiplet | 1H | CH -OH | The proton attached to the carbon bearing the hydroxyl group is expected to be deshielded by the electronegative oxygen atom. |

| ~3.5-3.9 | Multiplet | 1H | CH -NHBoc | The proton on the carbon attached to the carbamate group will also be deshielded. |

| ~2.0-2.5 | Multiplet | 2H | Cyclobutyl CH ₂ | The methylene protons on the cyclobutane ring will likely appear as complex multiplets due to diastereotopicity and coupling with neighboring protons. |

| ~1.8 | Broad Singlet | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. |

| 1.44 | Singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

| ~1.0-1.2 | Singlet | 6H | -C(CH ₃)₂ | The two methyl groups on the cyclobutane ring are expected to be chemically equivalent (or very similar) and appear as a singlet. |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum is outlined below.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 | C =O (carbamate) | The carbonyl carbon of the carbamate group is typically found in this region. |

| ~79 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~70-75 | C H-OH | The carbon atom bonded to the hydroxyl group is significantly deshielded. |

| ~50-55 | C H-NHBoc | The carbon atom attached to the nitrogen of the carbamate. |

| ~40-45 | Cyclobutyl C H₂ | The methylene carbon of the cyclobutane ring. |

| ~35-40 | Quaternary C (CH₃)₂ | The quaternary carbon of the gem-dimethyl group on the cyclobutane ring. |

| 28.3 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~20-25 | -C(C H₃)₂ | The two methyl carbons of the gem-dimethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained using several methods. For a solid sample, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3400 (broad) | O-H stretch | Alcohol | The broadness of this peak is due to hydrogen bonding. |

| ~3350 | N-H stretch | Carbamate | This peak is typically sharp to moderately broad. |

| 2960-2850 | C-H stretch | Alkanes | Corresponding to the C-H bonds in the tert-butyl, gem-dimethyl, and cyclobutyl groups. |

| ~1680-1700 | C=O stretch | Carbamate | This is a strong, characteristic absorption for the carbamate carbonyl group. |

| ~1520 | N-H bend | Carbamate | This is another characteristic peak for the carbamate group. |

| ~1250 and ~1160 | C-O stretch | Carbamate and Alcohol | These strong absorptions correspond to the C-O single bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol .

| m/z (mass-to-charge ratio) | Ion | Interpretation |

| 216.16 | [M+H]⁺ | The protonated molecular ion. In HRMS, the exact mass would be expected to be very close to the calculated value for C₁₁H₂₂NO₃⁺. |

| 238.14 | [M+Na]⁺ | An adduct with sodium ions, which are often present as impurities. |

| 160.13 | [M - C₄H₉ + H]⁺ | Loss of the tert-butyl group. |

| 142.12 | [M - C₄H₉O + H]⁺ | Loss of the tert-butoxy group. |

| 116.10 | [M - C₅H₉O₂ + H]⁺ | Loss of the Boc group. |

| 100.08 | [C₅H₉O₂]⁺ | The Boc group itself. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The provided NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous structures, serve as a valuable reference for the identification and characterization of this compound. For definitive structural elucidation, it is always recommended to acquire and interpret the actual experimental data for the specific sample . This guide, however, equips researchers with the foundational knowledge to confidently approach the spectral analysis of this and related molecules in their synthetic and medicinal chemistry endeavors.

References

As this guide is based on predictive analysis and general spectroscopic principles, direct literature citations for the spectral data of the target compound are not available. The interpretations are founded on established knowledge from standard organic chemistry and spectroscopy textbooks and databases of analogous compounds. For further reading on the spectroscopic techniques and interpretation, the following resources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Integrated Spectral Data Base System for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

solubility of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate

An In-depth Technical Guide to the Solubility of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate

Introduction

In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. One of the most critical of these properties is solubility, which dictates a molecule's behavior in various media, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the , a compound of interest for its potential as a building block in the synthesis of novel therapeutic agents.[1]

This document will delve into the theoretical considerations of its solubility based on its molecular structure, followed by a detailed, field-proven experimental protocol for its empirical determination. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar molecules.

Physicochemical Properties and Structural Analysis

To predict the , we must first examine its molecular structure and known properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | [2] |

| Molecular Weight | 215.29 g/mol | [2] |

| CAS Number | 1434141-79-3 | [2] |

The molecule possesses several key functional groups that will govern its solubility:

-

Hydroxyl Group (-OH): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. This feature generally enhances solubility in polar protic solvents like water and alcohols.

-

Carbamate Group (-NHCOO-): The carbamate functionality introduces polarity and has the capacity for hydrogen bonding, which can contribute to solubility in polar solvents.[3][4] Carbamates are generally stable chemical structures.[4][5]

-

tert-Butyl Group (-C(CH₃)₃): This is a bulky, nonpolar aliphatic group that will contribute to the molecule's hydrophobic character, favoring solubility in nonpolar organic solvents.

-

2,2-dimethylcyclobutyl Ring: This is a significant nonpolar, aliphatic ring structure that adds to the overall hydrophobicity of the molecule.

The interplay between the polar hydroxyl and carbamate groups and the nonpolar tert-butyl and dimethylcyclobutyl components suggests a nuanced solubility profile.[3] The molecule is not expected to be freely soluble in water due to its significant hydrocarbon content but may exhibit some solubility in polar organic solvents.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[6]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl and carbamate groups, which can engage in hydrogen bonding, suggests potential solubility in these solvents. However, the bulky nonpolar regions will likely limit high solubility, especially in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have a significant dipole moment, which may allow them to effectively solvate the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large hydrocarbon backbone (the cyclobutane ring and tert-butyl group) suggests that there may be some solubility in nonpolar solvents.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents often provide a good balance for molecules with both polar and nonpolar characteristics and are likely to be effective solvents for this compound.[3]

Given that the molecule does not possess any readily ionizable acidic or basic functional groups, its solubility is not expected to be significantly influenced by pH.[7]

Experimental Determination of Solubility

A systematic experimental approach is necessary to definitively characterize the solubility profile. The following protocols are designed to provide both qualitative and quantitative data.

Qualitative Solubility Assessment

This initial screening provides a rapid classification of the compound's solubility in a range of common laboratory solvents.

Protocol:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent in 0.25 mL increments.

-

After each addition, vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

Classify the solubility based on the following criteria:

-

Very Soluble: Dissolves completely upon the first addition of 0.25 mL.

-

Soluble: Dissolves completely after the addition of up to 1 mL.

-

Slightly Soluble: Some, but not all, of the solid dissolves after the addition of 1 mL.

-

Insoluble: No significant amount of the solid dissolves after the addition of 1 mL.

-

Proposed Solvents for Testing:

-

Water

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Hexane

Diagram of the Qualitative Solubility Testing Workflow:

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at a constant temperature until the excess solid has settled.

-

Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.

-

Prepare a series of dilutions of the filtered supernatant.

-

Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Diagram of the Quantitative Solubility Determination Workflow:

Sources

stability of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate

An In-depth Technical Guide on the Stability of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stability in Pharmaceutical Intermediates

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structure, featuring a rigid cyclobutane core, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protected amine, offers a unique scaffold for drug design.[1] The stability of such intermediates is of paramount importance, as degradation can lead to the formation of impurities that may affect the safety and efficacy of the final drug product. This guide delves into the potential degradation pathways of this compound and provides a framework for its stability assessment.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound comprises three key features that dictate its reactivity and stability:

-

The tert-butoxycarbonyl (Boc) protecting group: This group is notoriously labile under acidic conditions.[2][3][4][5]

-

The cyclobutane ring: This four-membered ring possesses significant ring strain, making it susceptible to cleavage under certain energetic conditions.[6][7]

-

The hydroxyl group: This functional group can participate in neighboring group reactions or be a site for oxidation.

A summary of its basic properties is presented below.

| Property | Value |

| CAS Number | Not explicitly found for the 2,2-dimethyl derivative, but similar structures exist.[8][9] |

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

Potential Degradation Pathways

The primary degradation pathways for this compound are dictated by the lability of the N-Boc group and the inherent strain of the cyclobutane ring.

Acid-Catalyzed Hydrolysis

The most significant instability of this molecule is the acid-catalyzed cleavage of the Boc protecting group.[4][5] This reaction proceeds via the formation of a stable tert-butyl cation.

Caption: Acid-catalyzed deprotection of the N-Boc group.

Base-Catalyzed Hydrolysis

Carbamates are generally more stable to basic hydrolysis compared to esters.[10] The hydrolysis of secondary carbamates under basic conditions typically proceeds through a BAC2 mechanism.[10] Significant degradation under mild basic conditions is not anticipated to be a primary degradation pathway.

Thermal Degradation

Elevated temperatures can induce the thermolytic cleavage of the N-Boc group, even in the absence of an acid catalyst. This process likely involves the formation of isobutylene and carbon dioxide.[11] At very high temperatures (above 500 °C for the parent cyclobutane), the cyclobutane ring itself can undergo cleavage due to its inherent strain.[7]

Caption: Potential thermal degradation pathways.

Photodegradation

Cyclobutane derivatives can be susceptible to photochemical reactions, including ring-opening or dimerization.[12][13] While the specific photochemical properties of this compound are not documented, exposure to high-intensity UV light could potentially lead to degradation.

Oxidative Degradation

The secondary alcohol and the carbamate nitrogen could be susceptible to oxidation under harsh oxidative conditions. However, this is generally considered a less probable degradation pathway under typical storage and handling conditions compared to acid-catalyzed hydrolysis.

Factors Influencing Stability

| Factor | Impact on Stability | Rationale |

| pH | Highly unstable in acidic conditions (pH < 4). Generally stable in neutral and mildly basic conditions. | The Boc group is readily cleaved by acids.[5] Carbamates are relatively stable to base-catalyzed hydrolysis.[10] |

| Temperature | Stable at controlled room temperature. Degradation can occur at elevated temperatures. | Thermal energy can induce the cleavage of the Boc group and potentially the cyclobutane ring.[7][14] |

| Light | Potential for degradation upon exposure to high-intensity UV light. | The cyclobutane ring can be photochemically active.[12] |

| Oxidizing Agents | Potential for degradation in the presence of strong oxidizing agents. | The secondary alcohol and carbamate nitrogen are potential sites of oxidation. |

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a well-sealed container in a cool, dry place, protected from light.

-

Handling: Avoid contact with strong acids and strong oxidizing agents. Use in a well-ventilated area.

Methodology for Stability Assessment: A Forced Degradation Study

A forced degradation study is essential to identify the potential degradation products and to develop a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such studies.[2][15]

Experimental Protocol

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.[2]

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and mass spectrometry (LC-MS) to identify the degradation products.[2]

Caption: Workflow for a forced degradation study.

Conclusion

The is primarily dictated by the acid-lability of the N-Boc protecting group. It is crucial to avoid acidic conditions during synthesis, purification, and storage. While generally stable under neutral and mildly basic conditions at ambient temperature, exposure to high temperatures and intense light should be minimized. A comprehensive forced degradation study is essential for any drug development program utilizing this intermediate to ensure the quality and safety of the final pharmaceutical product.

References

-